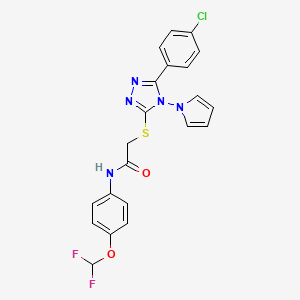
2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16ClF2N5O2S and its molecular weight is 475.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(4-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(difluoromethoxy)phenyl)acetamide is a synthetic organic molecule with a complex structure that includes triazole, pyrrole, and chlorophenyl groups. These structural features suggest potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is C22H20ClN5O3S, with a molecular weight of 469.94 g/mol. Its structure is characterized by:
- A triazole ring , known for its diverse biological activities.
- A pyrrole ring , which is often found in biologically active compounds.
- A chlorophenyl group , which may enhance the compound's reactivity and biological interactions.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets through specific molecular mechanisms:
- Hydrogen Bonding : The presence of heterocyclic rings allows for hydrogen bonding with target proteins, influencing their activity.
- Enzyme Inhibition : Compounds containing triazole and pyrrole moieties have been shown to act as enzyme inhibitors in various biochemical pathways, potentially affecting metabolic processes.
Biological Activities
Research indicates that derivatives of triazoles, including the compound , exhibit a range of biological activities:
- Antifungal Activity : Triazole derivatives are widely recognized for their antifungal properties. For instance, compounds similar to this one have demonstrated effectiveness against various fungal pathogens by inhibiting ergosterol synthesis, a crucial component of fungal cell membranes.
- Antibacterial Activity : The compound's structure suggests potential antibacterial effects. Studies have shown that triazole derivatives can exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, compounds with similar structures have been tested against Staphylococcus aureus and Escherichia coli, showing promising results.
- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, which can help in mitigating oxidative stress in biological systems. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.
Case Studies and Research Findings
A review of literature reveals several studies focusing on the biological activity of triazole-based compounds:
- Study on Antifungal Activity : A study published in Europe PMC highlighted that 1,2,4-triazoles exhibit potent antifungal activity against strains resistant to conventional treatments. The research indicated that modifications to the triazole structure can enhance efficacy against specific fungal targets .
- Antibacterial Screening : Another study evaluated various triazole derivatives for antibacterial properties. Results indicated that certain modifications in the phenyl substituents significantly influenced the antibacterial potency against MRSA and other pathogens .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClF2N5O2S/c22-15-5-3-14(4-6-15)19-26-27-21(29(19)28-11-1-2-12-28)32-13-18(30)25-16-7-9-17(10-8-16)31-20(23)24/h1-12,20H,13H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYDJFKFFCYKQD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)OC(F)F)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClF2N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














